1-(2,2-二甲基丙基)氮杂环丁烷-3-羧酸

描述

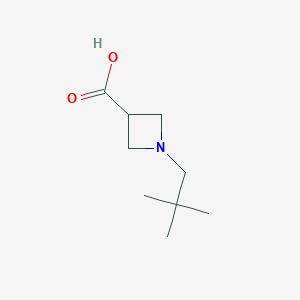

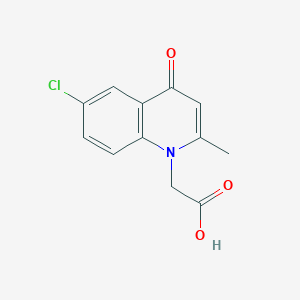

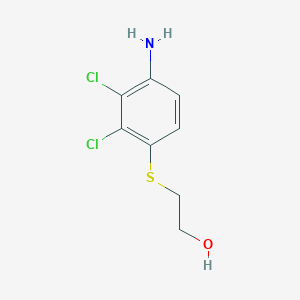

The compound "1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid" is a derivative of azetidine-3-carboxylic acid, which is a non-proteinogenic sterically hindered α-amino acid. Azetidine derivatives are of significant interest due to their presence in natural products and pharmaceutical compounds. They are also valuable building blocks in medicinal chemistry for the synthesis of various biologically active molecules .

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in several studies. For instance, the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives was achieved by reducing γ-chloro-α-(N-alkylimino)esters with sodium cyanoborohydride or lithium aluminium hydride, followed by cyclization and further functionalization steps . Another approach involved the construction of the azetidine ring using an intramolecular alkylation, starting from inexpensive chemicals . Additionally, protected 3-haloazetidines were synthesized on a gram scale from commercially available materials, which could then be transformed into azetidine-3-carboxylic acid derivatives .

Molecular Structure Analysis

Azetidine is a four-membered ring containing nitrogen, which imparts significant strain on the molecule. This strain can influence the reactivity and stability of the azetidine derivatives. The molecular structure of azetidine derivatives can be further modified by introducing various substituents, such as halogens or alkyl groups, which can be used for subsequent chemical transformations .

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. For example, the reaction of 2-dimethylamino-3,3-dimethyl-1-azirine with carboxylic acids resulted in N-acyl derivatives through a 1,2 addition followed by ring cleavage and acyl transfer . The introduction of bromine into the azetidine ring allowed for further functionalization through nucleophilic substitution reactions, expanding the range of possible derivatives . The polymerization of azetidine under cationic conditions has also been reported, leading to polymers with a mix of tertiary, secondary, and primary amino functions .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The steric hindrance around the azetidine ring can affect the compound's solubility, boiling point, and stability. The presence of functional groups such as carboxylic acid, esters, or halogens can further modify these properties, making them suitable for a range of applications in synthesis and medicinal chemistry .

科学研究应用

氮杂环丁烷-2-羧酸衍生物和生物系统

氮杂环丁烷-2-羧酸衍生物已从各种天然来源中分离出来,并对其生化和生理作用进行了研究。例如,已经分析了来自毛山毛榉 (Fagus silvatica L.) 种子的衍生物作为各种氨基酸的潜在生化前体作用,暗示了生物系统内的复杂相互作用 (Kristensen & Larsen, 1974)。

对离子转运和蛋白质合成的影响

研究表明,氮杂环丁烷-2-羧酸可以显着影响植物中的离子转运和蛋白质合成。例如,它已被用作脯氨酸的类似物来研究大麦根中蛋白质合成与离子转运之间的关系,揭示了其抑制离子释放到木质部和吸收根部的潜力 (Pitman 等,1977)。

毒理和致畸作用

氮杂环丁烷-2-羧酸在食物链中(尤其是在甜菜和餐用甜菜中)的存在引发了担忧,因为当它错误地掺入蛋白质中取代脯氨酸时,它具有毒性作用并可能导致先天性畸形。这突出了了解此类化合物在农业和食品安全中的作用和风险的重要性 (Rubenstein 等,2009)。

合成和药物化学应用

氮杂环丁烷-2-羧酸及其衍生物的合成在药物化学中起着至关重要的作用。例如,开发高效的合成途径以获得对映体纯形式的氮杂环丁烷-2-羧酸,促进了其在新型药物化合物的合成和生物活性探索中的应用 (Futamura 等,2005)。

安全和危害

The safety data sheet for a related compound, 1-Boc-azetidine-3-carboxylic acid, suggests that it should be handled with personal protective equipment and is not suitable for food, drug, pesticide, or biocidal product use . It is recommended to handle 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid with similar precautions until specific safety data is available.

未来方向

Azetidines are seeing remarkable advances in their chemistry and reactivity . They are being used as motifs in drug discovery, polymerization, and chiral templates . It is expected that 1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid, being a derivative of azetidine, will also see similar applications and advancements in the future.

属性

IUPAC Name |

1-(2,2-dimethylpropyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)6-10-4-7(5-10)8(11)12/h7H,4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQNVXTHIRYCNSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2-Dimethylpropyl)azetidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B3033605.png)

![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)

![2-[5-(3-aminophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B3033615.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide](/img/structure/B3033620.png)

![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)

![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)